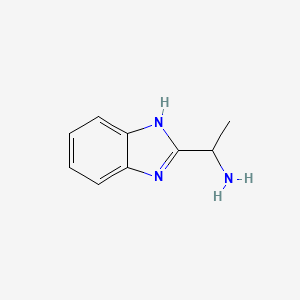

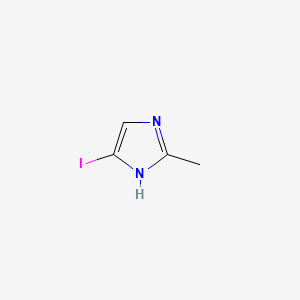

![molecular formula C17H18F3NO3 B1304247 Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate CAS No. 439095-20-2](/img/structure/B1304247.png)

Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

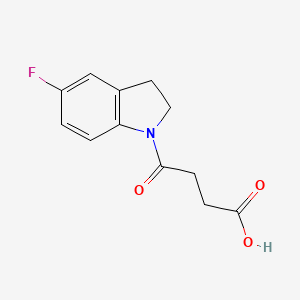

Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate is a chemical compound with the molecular formula C17H18F3NO3 . It has a molecular weight of 341.33 . The compound is used in proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H18F3NO3/c1-2-24-15(22)10-12-6-8-21(9-7-12)16(23)13-4-3-5-14(11-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound has a melting point of 65 - 67 degrees Celsius .Aplicaciones Científicas De Investigación

Ethyl Acetate Production and Applications

Process Intensification Techniques

Ethyl acetate is widely used as a solvent in paints, coatings, resins, and inks. Research on ethyl acetate production has focused on process intensification techniques, such as reactive distillation, to overcome chemical equilibrium limitations, save energy, and ensure economic effectiveness. These techniques offer advantages over traditional processes in terms of purity, production rate, and reduced energy consumption (Patil & Gnanasundaram, 2020).

Ionic Liquids

The ionic liquid 1-ethyl-3-methylimidazolium acetate has shown potential for dissolving biopolymers like cellulose and chitin, making it an attractive candidate for industrial applications. Its toxicity and environmental impact need further evaluation before large-scale use (Ostadjoo et al., 2018).

Environmental and Biodegradation Studies

Biodegradation of Ethyl tert-Butyl Ether

Ethyl tert-butyl ether (ETBE) is a gasoline oxygenate with a noted capacity for aerobic biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE through aerobic processes have been identified, with potential applications in environmental remediation (Thornton et al., 2020).

Toxicological Reviews and Safety Assessments

Toxicological Review of Ethyl tertiary-Butyl Ether

A comprehensive review of the toxicological profile of ethyl tertiary-butyl ether (ETBE) suggests low toxicity and highlights its effects on the kidney and liver in animal models. This information is crucial for assessing the safety of ETBE use in various applications (Mcgregor, 2007).

Renewable Energy and Green Chemistry

Liquid Organic Hydrogen Carriers

Ethyl acetate, produced from bioethanol, is proposed as a renewable hydrogen carrier in the Liquid Organic Hydrogen Carrier (LOHC) process. This represents a sustainable and green approach to hydrogen storage and transportation, offering environmental and safety benefits over conventional LOHC systems (Santacesaria et al., 2023).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO3/c1-2-24-15(22)10-12-6-8-21(9-7-12)16(23)13-4-3-5-14(11-13)17(18,19)20/h3-5,10-11H,2,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKDWLPWFAGAPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1CCN(CC1)C(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382405 |

Source

|

| Record name | Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

439095-20-2 |

Source

|

| Record name | Ethyl {1-[3-(trifluoromethyl)benzoyl]piperidin-4-ylidene}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

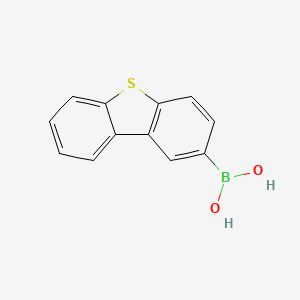

![4-{3-[4-(Trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-pyridine](/img/structure/B1304189.png)

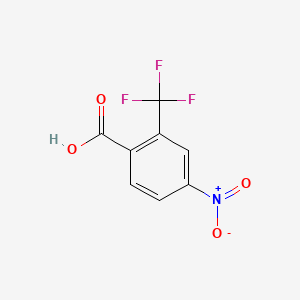

![4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B1304190.png)

![[2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1304192.png)